Acetyl-seryl-leucyl-asparaginyl-phenylalanyl-psi-(2-hydroxy-1-ethylamine)-prolyl-isoleucyl-valine-methoxy

Catalog No.
S531196
CAS No.
132748-20-0
M.F
C42H68N8O11
M. Wt
861.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl-seryl-leucyl-asparaginyl-phenylalanyl-psi-(...

CAS Number

132748-20-0

Product Name

Acetyl-seryl-leucyl-asparaginyl-phenylalanyl-psi-(2-hydroxy-1-ethylamine)-prolyl-isoleucyl-valine-methoxy

IUPAC Name

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate

Molecular Formula

C42H68N8O11

Molecular Weight

861.0 g/mol

InChI

InChI=1S/C42H68N8O11/c1-9-25(6)36(41(59)48-35(24(4)5)42(60)61-8)49-40(58)32-16-13-17-50(32)21-33(53)28(19-27-14-11-10-12-15-27)45-38(56)30(20-34(43)54)47-37(55)29(18-23(2)3)46-39(57)31(22-51)44-26(7)52/h10-12,14-15,23-25,28-33,35-36,51,53H,9,13,16-22H2,1-8H3,(H2,43,54)(H,44,52)(H,45,56)(H,46,57)(H,47,55)(H,48,59)(H,49,58)/t25-,28?,29-,30-,31-,32-,33?,35-,36-/m0/s1

InChI Key

MJOXWVYKMFPFPL-AIVXTZMUSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O

solubility

Soluble in DMSO

Synonyms

Ac-Ser-Leu-Asn-Phe-psi(CH(OH)CH2N)-Pro-Ile-Val-OMe, acetyl-seryl-leucyl-asparaginyl-phenylalanyl-psi-(2-hydroxy-1-ethylamine)-prolyl-isoleucyl-valine-methoxy, JG 365, JG-365

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O

The exact mass of the compound methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate is 860.5008 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acetyl-seryl-leucyl-asparaginyl-phenylalanyl-psi-(2-hydroxy-1-ethylamine)-prolyl-isoleucyl-valine-methoxy is a complex peptide compound with a molecular weight of approximately 861.0 g/mol . This compound is characterized by its intricate sequence of amino acids, which includes acetylated serine, leucine, asparagine, phenylalanine, proline, isoleucine, valine, and a methoxy group. The presence of psi-(2-hydroxy-1-ethylamine) indicates a modification that may enhance its biochemical properties.

The chemical reactivity of Acetyl-seryl-leucyl-asparaginyl-phenylalanyl-psi-(2-hydroxy-1-ethylamine)-prolyl-isoleucyl-valine-methoxy can be influenced by its peptide bonds and functional groups. Potential reactions include:

  • Hydrolysis: Under acidic or basic conditions, the peptide bonds may hydrolyze, leading to the release of individual amino acids.
  • Acetylation: The acetyl group can undergo deacetylation or further acetylation under specific conditions.
  • Oxidation: The side chains of certain amino acids (such as phenylalanine) can be oxidized, potentially altering the compound's biological activity.

The synthesis of Acetyl-seryl-leucyl-asparaginyl-phenylalanyl-psi-(2-hydroxy-1-ethylamine)-prolyl-isoleucyl-valine-methoxy can be achieved through several methods:

  • Solid-phase peptide synthesis (SPPS): This is a common method for synthesizing peptides where amino acids are sequentially added to a growing chain attached to a solid support.
  • Liquid-phase synthesis: Involves the assembly of peptides in solution, allowing for easier purification but often requiring more complex reaction conditions.
  • Enzymatic synthesis: Utilizing specific enzymes to catalyze peptide bond formation under mild conditions.

The potential applications of Acetyl-seryl-leucyl-asparaginyl-phenylalanyl-psi-(2-hydroxy-1-ethylamine)-prolyl-isoleucyl-valine-methoxy include:

  • Pharmaceuticals: As a therapeutic agent targeting specific diseases due to its unique amino acid composition.
  • Cosmetics: Used in formulations for skin care due to potential antioxidant properties.
  • Research: As a tool in biochemical studies to explore peptide interactions and functions.

Interaction studies of peptides similar to Acetyl-seryl-leucyl-asparaginyl-phenylalanyl-psi-(2-hydroxy-1-ethylamine)-prolyl-isoleucyl-valine-methoxy focus on:

  • Protein binding: Understanding how these peptides interact with various proteins can elucidate their mechanisms of action.
  • Receptor interactions: Investigating binding affinities with cellular receptors provides insights into their biological roles.

Studies utilizing techniques such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) are common in this area.

Several compounds share structural similarities with Acetyl-seryl-leucyl-asparaginyl-phenylalanyl-psi-(2-hydroxy-1-ethylamine)-prolyl-isoleucyl-valine-methoxy. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
Leu-enkephalinPentapeptide with analgesic propertiesNaturally occurring opioid peptide
Substance PNeurotransmitter involved in pain perceptionContains an amidated C-terminal
Angiotensin IIOctapeptide involved in blood pressure regulationContains a unique sequence affecting vasoconstriction

Acetyl-seryl-leucyl-asparaginyl-phenylalanyl-psi-(2-hydroxy-1-ethylamine)-prolyl-isoleucyl-valine-methoxy stands out due to its specific modifications and amino acid sequence, which may confer distinct biological activities not present in the other listed compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

9

Exact Mass

860.50075501 g/mol

Monoisotopic Mass

860.50075501 g/mol

Heavy Atom Count

61

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Johnson EC, Malito E, Shen Y, Pentelute B, Rich D, Florián J, Tang WJ, Kent SB. Insights from atomic-resolution X-ray structures of chemically synthesized HIV-1 protease in complex with inhibitors. J Mol Biol. 2007 Oct 26;373(3):573-86. Epub 2007 Aug 2. PubMed PMID: 17869270; PubMed Central PMCID: PMC2094697.
2: Cieplak P. Some computational aspects of theoretical anti-HIV drug design. Acta Pol Pharm. 2000 Nov;57 Suppl:33-6. PubMed PMID: 11293258.
3: Popov ME, Kashparov IV, Rumsh LD, Popov EM. [Mechanism of aspartyl proteinase action. VII. Noncovalent complexes of HIV-1 aspartyl proteinase with substrate and substrate-like inhibitors]. Bioorg Khim. 1999 Dec;25(12):911-22. Russian. PubMed PMID: 10734551.
4: Popov ME, Kashparov IV, Rumsh LD, Popov EM. [Mechanism of action of aspartic proteases. III. Conformational characteristics of HIV-1 protease inhibitor JG-365]. Bioorg Khim. 1999 Jun;25(6):418-22. Russian. PubMed PMID: 10505229.
5: Martin JL, Begun J, Schindeler A, Wickramasinghe WA, Alewood D, Alewood PF, Bergman DA, Brinkworth RI, Abbenante G, March DR, Reid RC, Fairlie DP. Molecular recognition of macrocyclic peptidomimetic inhibitors by HIV-1 protease. Biochemistry. 1999 Jun 22;38(25):7978-88. PubMed PMID: 10387041.
6: Ding YS, Rich DH, Ikeda RA. Substrates and inhibitors of human T-cell leukemia virus type I protease. Biochemistry. 1998 Dec 15;37(50):17514-8. PubMed PMID: 9860866.
7: Lee CY, Yang PK, Tzou WS, Hwang MJ. Estimates of relative binding free energies for HIV protease inhibitors using different levels of approximations. Protein Eng. 1998 Jun;11(6):429-37. PubMed PMID: 9725621.
8: Mestres J, Rohrer DC, Maggiora GM. A molecular field-based similarity approach to pharmacophoric pattern recognition. J Mol Graph Model. 1997 Apr;15(2):114-21, 103-6. PubMed PMID: 9385558.
9: Laskowski RA, Thornton JM, Humblet C, Singh J. X-SITE: use of empirically derived atomic packing preferences to identify favourable interaction regions in the binding sites of proteins. J Mol Biol. 1996 May 31;259(1):175-201. PubMed PMID: 8648645.
10: Verkhivker GM. Empirical free energy calculations of human immunodeficiency virus type 1 protease crystallographic complexes. II. Knowledge-based ligand-protein interaction potentials applied to thermodynamic analysis of hydrophobic mutations. Pac Symp Biocomput. 1996:638-52. PubMed PMID: 9390264.
11: Verkhivker G, Appelt K, Freer ST, Villafranca JE. Empirical free energy calculations of ligand-protein crystallographic complexes. I. Knowledge-based ligand-protein interaction potentials applied to the prediction of human immunodeficiency virus 1 protease binding affinity. Protein Eng. 1995 Jul;8(7):677-91. PubMed PMID: 8577696.
12: Chen X, Tropsha A. Relative binding free energies of peptide inhibitors of HIV-1 protease: the influence of the active site protonation state. J Med Chem. 1995 Jan 6;38(1):42-8. PubMed PMID: 7837238.
13: Baca M, Kent SB. Catalytic contribution of flap-substrate hydrogen bonds in "HIV-1 protease" explored by chemical synthesis. Proc Natl Acad Sci U S A. 1993 Dec 15;90(24):11638-42. PubMed PMID: 8265601; PubMed Central PMCID: PMC48039.
14: Fujisawa Y, Kakinuma A. [HIV protease inhibitors]. Tanpakushitsu Kakusan Koso. 1993 Aug;38(11):2012-30. Review. Japanese. PubMed PMID: 8210441.
15: Rich DH, Prasad JV, Sun CQ, Green J, Mueller R, Houseman K, MacKenzie D, Malkovsky M. New hydroxyethylamine HIV protease inhibitors that suppress viral replication. J Med Chem. 1992 Oct 16;35(21):3803-12. PubMed PMID: 1433192.
16: Tropsha A, Hermans J. Application of free energy simulations to the binding of a transition-state-analogue inhibitor to HIV protease. Protein Eng. 1992 Jan;5(1):29-33. PubMed PMID: 1631042.
17: Ferguson DM, Radmer RJ, Kollman PA. Determination of the relative binding free energies of peptide inhibitors to the HIV-1 protease. J Med Chem. 1991 Aug;34(8):2654-9. PubMed PMID: 1652028.
18: Swain AL, Gustchina A, Wlodawer A. Comparison of three inhibitor complexes of human immunodeficiency virus protease. Adv Exp Med Biol. 1991;306:433-41. PubMed PMID: 1812740.
19: Swain AL, Miller MM, Green J, Rich DH, Schneider J, Kent SB, Wlodawer A. X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor. Proc Natl Acad Sci U S A. 1990 Nov;87(22):8805-9. PubMed PMID: 2247451; PubMed Central PMCID: PMC55048.

Explore Compound Types